2-[(4-Bromophenyl)methylene]-6-[(2-chlorophenyl)methoxy]benzo[b]furan-3-one
CAS No.:
Cat. No.: VC14980397
Molecular Formula: C22H14BrClO3
Molecular Weight: 441.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H14BrClO3 |
|---|---|
| Molecular Weight | 441.7 g/mol |
| IUPAC Name | (2Z)-2-[(4-bromophenyl)methylidene]-6-[(2-chlorophenyl)methoxy]-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C22H14BrClO3/c23-16-7-5-14(6-8-16)11-21-22(25)18-10-9-17(12-20(18)27-21)26-13-15-3-1-2-4-19(15)24/h1-12H,13H2/b21-11- |
| Standard InChI Key | FOEFCUMPJFKGQO-NHDPSOOVSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Br)/O3)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Br)O3)Cl |
Introduction
"2-[(4-Bromophenyl)methylene]-6-[(2-chlorophenyl)methoxy]benzo[b]furan-3-one" is a synthetic organic compound belonging to the benzo[b]furan family, which is known for its diverse biological and chemical properties. The compound's structure features a benzo[b]furan core substituted with bromine and chlorine functional groups, making it an interesting target for research in medicinal chemistry, material science, and synthetic organic chemistry.
Synthesis
The synthesis of "2-[(4-Bromophenyl)methylene]-6-[(2-chlorophenyl)methoxy]benzo[b]furan-3-one" typically involves multi-step organic reactions. Below is a generalized synthetic approach based on related compounds:
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Formation of Benzo[b]furan Core:
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The benzo[b]furan core is often synthesized by cyclization of o-hydroxyaryl ketones with appropriate reagents.
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Introduction of Substituents:
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The methylene-linked bromophenyl group can be introduced via condensation reactions using aldehydes or brominated intermediates.
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The methoxy-linked chlorophenyl group can be added through etherification reactions using substituted phenols and alkyl halides.
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Final Assembly:
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The final step involves coupling these moieties under controlled conditions to form the target compound.
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Applications
This compound has potential applications in various fields due to its unique structure:
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Medicinal Chemistry:
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Material Science:
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Substituted benzo[b]furans are used in the development of organic semiconductors and light-emitting materials due to their electronic properties.
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Synthetic Chemistry:
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The compound can serve as an intermediate for synthesizing more complex molecules with potential industrial or pharmaceutical applications.
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Related Research
Several studies have explored derivatives of benzo[b]furans with structural similarities to "2-[(4-Bromophenyl)methylene]-6-[(2-chlorophenyl)methoxy]benzo[b]furan-3-one":
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Biological Activity: Brominated benzofurans have demonstrated selective toxicity against cancer cell lines, highlighting their therapeutic potential .
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Structural Analysis: Crystal structures of related compounds reveal planar configurations stabilized by π–π stacking interactions and hydrogen bonding, which may influence their reactivity and biological activity .
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Synthetic Routes: Methods such as Claisen condensation, bromination using NBS (N-bromosuccinimide), and etherification have been employed to prepare structurally similar compounds .
Challenges and Future Directions
While "2-[(4-Bromophenyl)methylene]-6-[(2-chlorophenyl)methoxy]benzo[b]furan-3-one" holds significant promise, challenges remain in fully characterizing its properties and exploring its applications:
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Comprehensive Biological Studies: Detailed investigations into its pharmacological effects are necessary.
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Optimization of Synthesis: Developing cost-effective and environmentally friendly synthetic methods is critical.
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Material Applications: Exploring its potential in optoelectronic devices could open new avenues for research.
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